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Compound of Interest

2-Bromo-4-(trifluoromethyl)benzyl
Compound Name:
alcohol

cat. No.: B1273063

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS: 497959-
33-8): Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-Bromo-4-(trifluoromethyl)benzyl alcohol is a halogenated and fluorinated aromatic alcohol
of significant interest to the chemical and pharmaceutical research communities. Its unique
substitution pattern, featuring a bromine atom and a trifluoromethyl group on the benzyl
scaffold, makes it a highly versatile synthetic building block. The trifluoromethyl moiety is
particularly valued in medicinal chemistry for its ability to enhance metabolic stability, binding
affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of
the compound's physicochemical properties, outlines a robust synthetic methodology with
mechanistic insights, explores its critical applications in modern drug discovery—patrticularly as
a building block for protein degraders—and details essential safety and handling protocols.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in
synthesis. Key properties are summarized below for quick reference.
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Property Value Source(s)
CAS Number 497959-33-8 [11[2]13][4]
Molecular Formula CsHeBrFsO [11[31[41[5]
Molecular Weight 255.03 g/mol [31[41[5]
Appearance Solid
Melting Point 60-61 °C [1]
Boiling Point 249.1 £ 35.0 °C at 760 mmHg [1]
[2-bromo-4-
IUPAC Name (trifluoromethyl)phenyllmethan [1]
ol

Room temperature, sealed in a
Storage _ [31[5]
dry environment

Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-4-(trifluoromethyl)benzyl alcohol is not commonly detailed in
primary literature; however, a reliable route can be designed based on established
organometallic principles. The most logical approach involves a Grignard reaction, starting from
a corresponding aryl halide and reacting it with an electrophilic formaldehyde source.

Recommended Synthetic Protocol: Grighard Reaction

This protocol describes the formation of the Grignard reagent from 1-bromo-2-chloro-4-
(trifluoromethyl)benzene followed by its reaction with paraformaldehyde. The choice of an aryl
chloride for Grignard formation is deliberate; its lower reactivity compared to the aryl bromide
on the same ring allows for selective reaction at the C-Cl bond, preserving the C-Br bond for
subsequent synthetic manipulations.

Materials:

e 1-bromo-2-chloro-4-(trifluoromethyl)benzene
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e Magnesium turnings

¢ Anhydrous tetrahydrofuran (THF)

 lodine (crystal, as initiator)

o Paraformaldehyde, dried under vacuum

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Diethyl ether

e Anhydrous magnesium sulfate (MgSOa)

Step-by-Step Methodology:

o Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux
condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a vacuum
and allow it to cool under a positive pressure of nitrogen.

e Grignard Reagent Formation:

o To the flask, add magnesium turnings.

o Add a single crystal of iodine. The purple vapor indicates an anhydrous environment and
helps activate the magnesium surface.

o In the dropping funnel, prepare a solution of 1-bromo-2-chloro-4-(trifluoromethyl)benzene
in anhydrous THF.

o Add a small portion of the aryl chloride solution to the magnesium turnings. The reaction is
initiated when the iodine color fades and gentle bubbling is observed. If the reaction does
not start, gentle warming may be applied.

o Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a
gentle reflux. The causality here is critical: adding the solution too quickly can lead to
uncontrolled exotherm and dimerization byproducts.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o After the addition is complete, continue to stir the mixture at room temperature for 1-2
hours to ensure complete formation of the Grignard reagent.

o Reaction with Formaldehyde:
o In a separate, flame-dried flask under nitrogen, add dried paraformaldehyde.

o Heat the paraformaldehyde gently under nitrogen flow to depolymerize it into gaseous
formaldehyde, which is then passed into the Grignard reagent solution via a cannula.
Alternatively, the Grignard solution can be added via cannula to a cooled (0 °C)
suspension of paraformaldehyde in anhydrous THF.

o Stir the reaction mixture at room temperature overnight.
o Workup and Purification:
o Cool the reaction flask in an ice bath.

o Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous
NHa4Cl solution. This is a safer alternative to water or dilute acid, as it controls the
exotherm and minimizes emulsion formation.

o Transfer the mixture to a separatory funnel and extract the aqueous layer three times with
diethyl ether.

o Combine the organic extracts and wash with brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator. . Purify the resulting crude solid by flash
column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-
Bromo-4-(trifluoromethyl)benzyl alcohol.

Synthesis and Mechanism Diagram
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Caption: Grignard-based synthesis of the target compound.

Core Applications in Drug Development

The structural motifs within 2-Bromo-4-(trifluoromethyl)benzyl alcohol make it a high-value
intermediate for synthesizing complex molecules, particularly in pharmaceuticals.

Role as a Trifluoromethylated Building Block

The trifluoromethyl (-CFs) group is a "super-functional group” in medicinal chemistry.[6] Its
incorporation into a drug candidate can profoundly and beneficially alter its properties:

o Metabolic Stability: The C-F bond is exceptionally strong, making the -CFs group resistant to
oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

 Lipophilicity: The -CFs group significantly increases the lipophilicity of a molecule, which can
enhance its ability to cross cell membranes and reach its biological target.

» Binding Affinity: The strong electron-withdrawing nature of the -CFs group can alter the pKa
of nearby functional groups or participate in specific dipole-dipole or hydrogen bond
interactions with a protein target, potentially increasing binding affinity.

Utility in Protein Degradation Technologies

This compound is explicitly categorized as a "Protein Degrader Building Block".[3] This points
to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACS) and molecular
glues. PROTACSs are heterobifunctional molecules that recruit a target protein to an E3
ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the
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proteasome. The benzyl alcohol moiety can serve as a versatile handle for elaboration into
either the target-binding ligand or the E3 ligase-binding ligand. The bromine atom provides a

convenient site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to
link different parts of the final molecule.
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Caption: Role of the title compound in a typical drug discovery workflow.

Analytical Characterization

Confirmation of the structure and purity of 2-Bromo-4-(trifluoromethyl)benzyl alcohol relies

on standard analytical techniques. While a specific spectrum for this compound is not publicly

available, its key features can be accurately predicted based on its structure and data from

similar molecules.[7][8]

Predicted 'H NMR Spectroscopy (in CDCIs, 400 MHz)

Aromatic Region (& 7.5-7.9 ppm): Three protons would be observed in this region. The
proton at C5 (between Br and CFs) would likely be a doublet. The proton at C6 (adjacent to
the CH20H group) would be a doublet, and the proton at C3 would be a singlet or a narrowly
split doublet. The strong electron-withdrawing effects of both Br and CFs will shift these
protons downfield.

Benzylic Protons (& ~4.8 ppm): The two protons of the CH20H group would appear as a
doublet, coupled to the hydroxyl proton. Upon D20 exchange, this signal would collapse into
a sharp singlet.

Hydroxyl Proton (6 ~2.0-3.0 ppm): A broad singlet or a triplet (if coupling to the benzylic
protons is resolved) corresponding to the -OH proton. Its chemical shift is highly dependent
on concentration and solvent.

Mass Spectrometry (Electron Impact, El)

Molecular lon (M*): A characteristic pair of peaks would be observed for the molecular ion
due to the natural isotopic abundance of bromine (7°Br = 50.7%, 8Br = 49.3%). The
expected peaks would be at m/z 254 and m/z 256, with nearly equal intensity.

Fragmentation: A prominent peak corresponding to the loss of the hydroxyl group ([M-OH]*)
at m/z 237/239 is expected. Another significant fragment would be the tropylium-like ion
formed after the loss of a bromine atom ([M-Br]*) at m/z 175.

Safety, Handling, and Storage
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Proper handling of 2-Bromo-4-(trifluoromethyl)benzyl alcohol is essential to ensure
laboratory safety. The compound is classified as hazardous, and all operations should be
conducted by technically qualified personnel.[9]

Hazard Identification

Pictogram Signal Word Hazard Statements  Source

H302: Harmful if
swallowed.H315:

Causes skin
GHSO07 (Exclamation ] irritation.H319:
Warning _
Mark) Causes serious eye

irritation.H335: May
cause respiratory

irritation.

Recommended Handling Procedures

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with
OSHA or EN166 standards.[10][11]

o Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent
skin contact.[10][11]

o Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or
European Standard EN 149 approved respirator.[10][11]

o First Aid Measures:

o If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[12]
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o Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.
[10][12]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[10][12]

o If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison
control center.[12]

Storage and Stability

o Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated
place.[5][13]

e Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, acid
chlorides, and reducing agents.[10][11]

Conclusion

2-Bromo-4-(trifluoromethyl)benzyl alcohol, CAS 497959-33-8, is more than a simple
chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science.
Its carefully arranged functional groups—a hydroxyl handle for derivatization, a bromine atom
for cross-coupling, and a trifluoromethyl group for modulating bioactivity—provide a powerful
platform for the design and synthesis of novel, high-value molecules. For researchers in drug
development, particularly those working on cutting-edge modalities like protein degradation,
this compound represents a key starting point for building the next generation of therapeutics.
Adherence to rigorous synthetic and safety protocols is paramount to harnessing its full
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah988503ba
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3354339.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3354339.htm
https://www.calpaclab.com/2-bromo-4-trifluoromethyl-benzyl-alcohol-min-98-1-gram/ala-b184786-1g
https://www.chemicalbook.com/CASEN_497959-33-8.htm
https://www.bldpharm.com/products/497959-33-8.html
https://www.chemimpex.com/products/24478
https://www.chemicalbook.com/SpectrumEN_349-95-1_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_346-06-5_1HNMR.htm
https://aksci.com/item_detail.php?cat=3670DM
https://aksci.com/item_detail.php?cat=3670DM
https://www.fishersci.com/store/msds?partNumber=AAA10508&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC213570050&countryCode=US&language=en
https://www.chemicalbook.com/msds/2-bromo-4-trifluoromethyl-benzyl-alcohol.htm
https://www.chemicalbook.com/msds/2-bromo-4-trifluoromethyl-benzyl-alcohol.htm
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10508~~PDF~~MTR~~CGV4~~EN~~2025-09-15%2012:37:28~~4-(Trifluoromethyl
https://www.benchchem.com/product/b1273063#2-bromo-4-trifluoromethyl-benzyl-alcohol-cas-number-497959-33-8
https://www.benchchem.com/product/b1273063#2-bromo-4-trifluoromethyl-benzyl-alcohol-cas-number-497959-33-8
https://www.benchchem.com/product/b1273063#2-bromo-4-trifluoromethyl-benzyl-alcohol-cas-number-497959-33-8
https://www.benchchem.com/product/b1273063#2-bromo-4-trifluoromethyl-benzyl-alcohol-cas-number-497959-33-8
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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